molecular formula C10H15Cl3N2 B2786887 (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride CAS No. 2248352-17-0

(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride

Cat. No. B2786887
CAS RN: 2248352-17-0
M. Wt: 269.59
InChI Key: FKKKAACZISPRMO-YQFADDPSSA-N
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Description

“(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride” is a chemical compound with the molecular formula C10H15Cl3N2. Its average mass is 269.599 Da and its monoisotopic mass is 268.030090 Da .

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride in lab experiments is its well-documented pharmacological profile, which makes it a useful tool for investigating the mechanisms of action of serotonergic drugs. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of results or make it difficult to control for confounding variables.

Future Directions

There are several future directions for research on (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride, including investigating its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms of action and physiological effects of this compound, as well as its interactions with other drugs and neurotransmitter systems. Finally, the development of more selective agonists and antagonists for specific serotonin receptors could provide new insights into the role of these receptors in regulating mood and behavior.

Synthesis Methods

The synthesis of (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride can be achieved through several methods, including the reaction of 1-(4-chlorophenyl)piperazine with thionyl chloride, followed by treatment with hydrochloric acid. Alternatively, it can be synthesized by the reaction of 1-(4-chlorophenyl)piperazine with hydrogen chloride gas in ethanol.

Scientific Research Applications

MCPP is commonly used in scientific research to study the mechanisms of action and physiological effects of serotonergic drugs. It has been used to investigate the role of serotonin receptors in the regulation of mood, anxiety, and other psychiatric disorders. It is also used to study the effects of serotonergic drugs on the central nervous system and to identify potential targets for drug development.

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKAACZISPRMO-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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